molecular formula C17H18N4O4 B1587703 H-Gly-Phe-Pna CAS No. 21027-72-5

H-Gly-Phe-Pna

Cat. No. B1587703
CAS RN: 21027-72-5
M. Wt: 342.35 g/mol
InChI Key: KNDZCZRECXTRHP-UHFFFAOYSA-N
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Description

H-Gly-Phe-Pna, also known as N-Glycyl-L-phenylalanine-L-norvaline, is a dipeptide of the amino acids glycine and phenylalanine, with the addition of a norvaline side chain. It is a synthetic compound which has been studied for its potential applications in medicine and other scientific research.

Scientific Research Applications

Peptide-Based Hydrogels

  • Scientific Field : Material Science, Biotechnology .
  • Application Summary : Peptide-based hydrogels have drawn great attention due to their inherent advantages in terms of properties and their high modularity . These hydrogels originate from specific peptide self-assembly processes that can be driven, modulated, and optimized via specific chemical modifications brought to the peptide sequence .
  • Methods of Application : The self-assembly process of these hydrogels relies on peculiar peptide sequences, and only a few supramolecular assemblies are able to subsequently form self-supporting materials .
  • Results or Outcomes : Over the last twenty years, these hydrogels have been highly studied and are still the focus of intense research interest .

Peptide Nucleic Acid (PNA) Conjugates

  • Scientific Field : Molecular Biology, Biotechnology .
  • Application Summary : PNA is a nucleic acid mimic with high specificity and binding affinity to natural DNA or RNA, as well as resistance to enzymatic degradation . PNA sequences can be designed to selectively silence gene expression, which makes PNA a promising tool for antimicrobial applications .
  • Methods of Application : To overcome the poor membrane permeability of PNA, conjugates with different molecules have been developed .
  • Results or Outcomes : PNA conjugates have been tested, primarily as PNA carriers, in antibacterial and antiviral applications .

Drug Delivery Systems

  • Scientific Field : Pharmacology, Biotechnology .
  • Application Summary : Peptide-based hydrogels can be used as drug delivery systems . The modularity of these hydrogels allows for the encapsulation of various therapeutic agents, including small molecule drugs, proteins, and nucleic acids .
  • Methods of Application : The drug is incorporated into the hydrogel during the self-assembly process. The release of the drug can be controlled by manipulating the properties of the hydrogel .
  • Results or Outcomes : These hydrogels have shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders .

Tissue Engineering

  • Scientific Field : Biomedical Engineering, Regenerative Medicine .
  • Application Summary : Peptide-based hydrogels can be used in tissue engineering as scaffolds to support cell growth and tissue regeneration .
  • Methods of Application : Cells are seeded onto the hydrogel scaffold, where they can proliferate and differentiate to form new tissue .
  • Results or Outcomes : These hydrogels have been used to engineer various types of tissues, including skin, bone, and cardiac tissue .

Antimicrobial Applications

  • Scientific Field : Microbiology, Biotechnology .
  • Application Summary : PNA sequences can be designed to selectively silence gene expression, which makes PNA a promising tool for antimicrobial applications .
  • Methods of Application : PNA conjugates with different molecules have been developed to overcome the poor membrane permeability of PNA .
  • Results or Outcomes : PNA conjugates have been tested, primarily as PNA carriers, in antibacterial and antiviral applications .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-(4-nitrophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c18-11-16(22)20-15(10-12-4-2-1-3-5-12)17(23)19-13-6-8-14(9-7-13)21(24)25/h1-9,15H,10-11,18H2,(H,19,23)(H,20,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDZCZRECXTRHP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Phe-Pna

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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